molecular formula C12H10N4O6 B13153481 3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide

3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide

Katalognummer: B13153481
Molekulargewicht: 306.23 g/mol
InChI-Schlüssel: JPDDXTOBIUUWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methyl and nitro substituents at specific positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide typically involves the nitration of 3,3’-dimethyl-[2,2’-bipyridine]. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 4 and 4’ positions of the bipyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, where the compound undergoes reversible oxidation and reduction. The nitro groups play a crucial role in the electron transfer processes, making it an effective redox-active ligand .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and participate in redox processes distinguishes it from other bipyridine derivatives .

Eigenschaften

Molekularformel

C12H10N4O6

Molekulargewicht

306.23 g/mol

IUPAC-Name

3-methyl-2-(3-methyl-4-nitro-1-oxidopyridin-2-ylidene)-4-nitropyridin-1-ium 1-oxide

InChI

InChI=1S/C12H10N4O6/c1-7-9(15(19)20)3-5-13(17)11(7)12-8(2)10(16(21)22)4-6-14(12)18/h3-6H,1-2H3

InChI-Schlüssel

JPDDXTOBIUUWMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN(C1=C2C(=C(C=C[N+]2=O)[N+](=O)[O-])C)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.